Cyclohexane, (4-isocyanatobutyl)-

Description

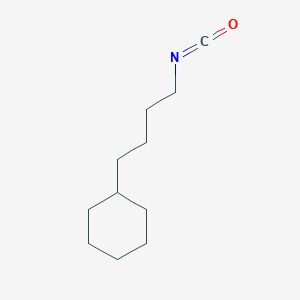

Cyclohexane, (4-isocyanatobutyl)- (CAS: 787581-11-7) is an aliphatic isocyanate derivative featuring a cyclohexane ring substituted with a 4-isocyanatobutyl chain. As an isocyanate, it is highly reactive toward nucleophiles like alcohols and amines, making it valuable in synthesizing polyurethanes, coatings, and adhesives .

Properties

IUPAC Name |

4-isocyanatobutylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c13-10-12-9-5-4-8-11-6-2-1-3-7-11/h11H,1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUAVMLFKNUBGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787581-11-7 | |

| Record name | (4-isocyanatobutyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, (4-isocyanatobutyl)- typically involves the reaction of cyclohexane with a butyl chain containing an isocyanate group. One common method is the reaction of cyclohexylamine with butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of Cyclohexane, (4-isocyanatobutyl)- involves the use of large reactors where cyclohexylamine and butyl isocyanate are combined under optimized conditions. The reaction is monitored for temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products. The final product is then purified using distillation or crystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Urea Bond Formation with Amines

The isocyanate group reacts exothermically with primary or secondary amines to form substituted urea derivatives. This reaction is central to polyurea/polyurethane synthesis and dynamic covalent chemistry:

-

General reaction :

-

Kinetics : A study monitoring urea bond exchange demonstrated equilibrium constants () between 0.5 and 2.0 for reactions involving tert-butyl-substituted amines. Dissociation rates of urea bonds at 37°C showed half-lives () of ~3.3 hours, confirming reversibility under mild conditions .

Example :

Reaction with tert-butylmethylamine yields a dynamic urea network, enabling self-healing properties in polymers .

Hydrolysis to Carbamic Acid and Amine

Isocyanates undergo hydrolysis in aqueous environments, producing unstable carbamic acid intermediates that decompose into amines and CO:

-

Reaction :

-

Conditions : Hydrolysis rates depend on pH and temperature. Acidic or basic conditions accelerate decomposition .

Thermal Decomposition Pathways

Industrial production methods for isocyanates involve carbamate pyrolysis. For cyclohexane, (4-isocyanatobutyl)-, analogous pathways apply:

-

Thermal cracking : Carbamates decompose at 100–350°C in inert solvents (e.g., xylene), yielding isocyanates and hydroxy compounds .

-

Key parameters :

Reaction with Alcohols (Urethane Formation)

Isocyanates react with alcohols to form urethanes, critical in polyurethane production:

-

Reaction :

-

Catalysts : Tin-based catalysts (e.g., dibutyltin dilaurate) accelerate urethane formation .

Thermochemical Data

Reaction enthalpy for urea formation with aniline derivatives was quantified:

| Reaction Components | ΔH° (kJ/mol) | Method | Reference |

|---|---|---|---|

| Cyclohexyl isocyanate + CHN | -98.4 ± 1.1 | Calorimetry |

Scientific Research Applications

Polyurethane Production

2.1 Synthesis of Polyurethanes

The primary application of cyclohexane, (4-isocyanatobutyl)- is in the synthesis of polyurethanes. These materials are formed through the reaction of isocyanates with polyols. The resulting polyurethanes exhibit excellent mechanical properties, making them suitable for a wide range of applications including:

- Automotive Parts : Polyurethanes derived from cyclohexane, (4-isocyanatobutyl)- are used in manufacturing automotive bumpers and fenders due to their impact resistance and flexibility .

- Coatings : The compound contributes to the production of clear coatings that resist discoloration over time, an essential property for aesthetic applications .

2.2 Properties of Polyurethanes

Polyurethanes synthesized from cyclohexane, (4-isocyanatobutyl)- demonstrate several advantageous properties:

- Resilience : Elastomers made from this diisocyanate show significantly improved resilience compared to those made from other isocyanates .

- Color Stability : Unlike aromatic polyisocyanates, which can yellow upon aging, polyurethanes from this compound maintain their clarity and color stability .

Automotive Applications

A study comparing elastomers produced from cyclohexane-based diisocyanates revealed that those utilizing cyclohexane, (4-isocyanatobutyl)- exhibited superior resilience properties. For instance, when tested under ASTM-D2632 standards for resilience, these elastomers outperformed their counterparts made with 1,4-bis(isocyanatomethyl)cyclohexane by a notable margin .

Coating Technologies

Research has shown that coatings formulated with cyclohexane, (4-isocyanatobutyl)- not only provide excellent adhesion but also maintain transparency over prolonged periods. This property is particularly valuable in applications requiring aesthetic appeal without compromising performance .

Future Directions in Research

The ongoing exploration of cyclohexane, (4-isocyanatobutyl)- includes its potential use in developing self-healing materials and dynamic polymers that can adapt to environmental changes. The incorporation of dynamic covalent bonds within polymer matrices could lead to innovations in materials that can repair themselves upon damage .

Data Table: Properties Comparison of Polyurethane Elastomers

| Property | Cyclohexane-based Elastomer | Other Isocyanate-based Elastomer |

|---|---|---|

| Resilience (ASTM-D2632) | Higher | Lower |

| Color Stability | Excellent | Prone to yellowing |

| Application | Automotive parts | General use |

Mechanism of Action

The mechanism of action of Cyclohexane, (4-isocyanatobutyl)- involves its reactivity with nucleophiles, leading to the formation of stable products. The isocyanate group is highly reactive and can form covalent bonds with various nucleophiles, including amines and alcohols. This reactivity is exploited in the synthesis of polymers and other materials where the formation of strong covalent bonds is desired.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Cyclohexane, (4-isocyanatobutyl)- and Comparators

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| Cyclohexane, (4-isocyanatobutyl)- | 787581-11-7 | C₁₀H₁₇NO | ~167 | >150 (est.) | >0.9 (est.) |

| Cyclohexane, (isocyanatomethylene)- | 69668-42-4 | C₇H₉NO | 123.15 | ~120 (est.) | ~0.95 (est.) |

| Cyclohexane (pure) | 110-82-7 | C₆H₁₂ | 84.16 | 80.7 | 0.779 |

| Hexyl isocyanate | 929-30-2 | C₇H₁₃NO | 127.19 | 168–170 | 0.879 |

Table 2: Functional Group Impact on Reactivity

| Compound | Key Functional Feature | Reactivity with Alcohols | Thermal Stability |

|---|---|---|---|

| Cyclohexane, (4-isocyanatobutyl)- | Long-chain aliphatic isocyanate | Moderate (steric hindrance) | High |

| Hexyl isocyanate | Linear aliphatic isocyanate | High | Moderate |

| Cyclohexane, (isocyanatomethylene)- | Short-chain isocyanate | High | Moderate |

Biological Activity

Cyclohexane, (4-isocyanatobutyl)-, a compound featuring an isocyanate functional group, has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

Biological Activity Overview

The biological activity of cyclohexane derivatives, particularly those containing isocyanate groups, has been studied in various contexts. Key areas of interest include:

- Cytotoxicity : Some studies indicate that isocyanates can exhibit cytotoxic effects on certain cell lines.

- Allergenicity : Compounds containing isocyanate groups are known to be allergens and can cause respiratory issues upon exposure.

- Reactivity with Biological Molecules : Isocyanates can react with nucleophiles such as amino acids and proteins, leading to modifications that may impact cellular functions.

Data Table: Biological Activities

Case Studies

-

Cytotoxic Effects on Cancer Cells :

A study evaluated the cytotoxic effects of various isocyanates, including cyclohexane derivatives. Results indicated that these compounds could induce apoptosis in specific cancer cell lines through the activation of stress response pathways. The mechanism involved the generation of reactive oxygen species (ROS) leading to cell death. -

Allergenic Responses :

Research has shown that exposure to cyclohexyl isocyanate can trigger allergic reactions in sensitized individuals. Clinical studies documented cases of asthma and dermatitis among workers exposed to isocyanate-containing materials, highlighting the need for safety measures in industrial applications. -

Protein Modification :

A study utilizing mass spectrometry demonstrated that cyclohexyl isocyanate readily forms adducts with proteins, which can alter their biological activity. The modification was shown to inhibit enzyme activity and disrupt normal cellular signaling pathways.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing (4-isocyanatobutyl)-cyclohexane while minimizing side reactions?

- Methodological Answer : Synthesis of isocyanato-substituted cyclohexanes typically involves selective functionalization of cyclohexane derivatives. A two-step approach is often employed:

Alkylation : Introduce a butyl chain to cyclohexane via nucleophilic substitution or catalytic alkylation. For example, reacting cyclohexanol with 1,4-dibromobutane under basic conditions .

Isocyanate Formation : Convert the terminal amine (from the butyl chain) to an isocyanate group using phosgene or safer alternatives like triphosgene, ensuring inert atmospheres to prevent hydrolysis .

- Key Challenges : Regioselectivity in alkylation and avoiding polymerization of the isocyanate group. Analytical validation via FT-IR (N=C=O stretch at ~2270 cm⁻¹) and GC-MS is critical .

Q. How does the isocyanatobutyl substituent influence the conformational stability of cyclohexane?

- Methodological Answer : Substituents on cyclohexane induce strain and alter chair conformer equilibria. Computational methods (e.g., DFT at B3LYP/6-31G*) predict the axial/equatorial preference of the isocyanatobutyl group. Experimental validation via NMR coupling constants (e.g., for chair flipping dynamics) and X-ray crystallography can resolve steric effects .

- Data Insight : For unsubstituted cyclohexane, chair conformers dominate (>99% at 25°C). Bulky substituents like isocyanatobutyl increase ΔG‡ for ring inversion, detectable via dynamic NMR line-shape analysis .

Advanced Research Questions

Q. What mechanistic pathways dominate the low-temperature oxidation of (4-isocyanatobutyl)-cyclohexane, and how do they differ from parent cyclohexane?

- Methodological Answer : Cyclohexane oxidation proceeds via H-abstraction by OH radicals, forming cyclohexyl radicals that react with O₂ to form peroxy intermediates . The isocyanatobutyl group alters reactivity by:

- Introducing polar N=C=O groups, which may stabilize transition states via dipole interactions.

- Increasing steric hindrance, slowing H-abstraction kinetics.

Q. How can computational modeling resolve contradictions in reported activation energies for decomposition of substituted cyclohexanes?

- Methodological Answer : Discrepancies in activation energies (e.g., cyclohexane pyrolysis: 240–260 kJ/mol ) arise from differences in experimental conditions (pressure, purity). For (4-isocyanatobutyl)-cyclohexane:

High-Level Calculations : Use CBS-QB3 or G4 methods to compute bond dissociation energies (BDEs) and transition states.

Kinetic Modeling : Integrate quantum results into master equation solvers (e.g., MESMER) to predict pressure-dependent rate constants .

Q. What role does the isocyanatobutyl group play in soot formation during combustion?

- Methodological Answer : Cyclohexane combustion generates benzene precursors (e.g., cyclohexadienes) via ring-opening . The isocyanatobutyl group may:

- Enhance Soot : Provide additional carbon via decomposition (e.g., isocyanate → CO + HCN).

- Inhibit Soot : Radical scavenging by N-containing species.

Comparative Studies

Q. How do the thermochemical properties of (4-isocyanatobutyl)-cyclohexane compare to methylcyclohexane or cyclohexene derivatives?

- Methodological Answer :

- Thermodynamic Data : Measure ΔHf° via combustion calorimetry and compare with group-additivity predictions. For cyclohexane, ΔHf° = 123.1 kJ/mol ; isocyanatobutyl groups may increase this by ~50 kJ/mol based on analogous alkyl isocyanates .

- Reactivity : Use pulsed laser photolysis to determine rate constants for reactions with OH radicals (kOH), contrasting with cyclohexene (kOH ≈ 1.7×10⁻¹¹ cm³/molecule/s) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.